molecular formula C13H18ClNO B8369465 4-benzyl-2-(2-chloroethyl)morpholine

4-benzyl-2-(2-chloroethyl)morpholine

Cat. No.: B8369465
M. Wt: 239.74 g/mol
InChI Key: LIEUHQQEZPQUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-2-(2-chloroethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chloroethyl group and a benzyl group attached to the morpholine ring

Preparation Methods

The synthesis of 4-benzyl-2-(2-chloroethyl)morpholine typically involves the reaction of morpholine with benzyl chloride and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-benzyl-2-(2-chloroethyl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-benzyl-2-(2-chloroethyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of 4-benzyl-2-(2-chloroethyl)morpholine involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved in its action include alkylation of DNA and proteins, which can result in cell death or inhibition of cellular functions .

Comparison with Similar Compounds

4-benzyl-2-(2-chloroethyl)morpholine can be compared with other similar compounds, such as tris(2-chloroethyl) phosphate and 2-chloroethyl methyl ether. These compounds share some structural similarities but differ in their specific functional groups and applications. For example, tris(2-chloroethyl) phosphate is primarily used as a flame retardant, while 2-chloroethyl methyl ether is used as an intermediate in organic synthesis .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in research and development across multiple fields.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

4-benzyl-2-(2-chloroethyl)morpholine

InChI

InChI=1S/C13H18ClNO/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2

InChI Key

LIEUHQQEZPQUMC-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 200 ml of toluene is added 58 g of a solution of 70% RDB in toluene and to the mixture is added dropwise a solution of 26.3 of ethyl 4-benzyl-2-morpholinylacetate in 50 ml of toluene below 10° C. Further, after ice-cooling for 30 minutes, the mixture is stirred at room temperature overnight. After to the reaction mixture is successively added 20 ml of acetone and 100 ml of water, the inorganic substance precipitated is filtered off. The toluene layer is separated from the filtrate and dried over anhydrous magnesium sulfate. The solvent is concentrated under reduced pressure and the residue is purified by chromatography on silica gel to give 10.1 g of 2-(4-benzyl-2-morpholinyl)ethanol. To a mixture of 2.21 g of 2-(4-benzyl-2-morpholinyl)ethanol in 30 ml of chloroform is added 2.30 g of thionyl chloride and the system refluxed for 2.5 hours. After completion of the reaction, the solvent is concentrated under reduced pressure and to the residue are added water and ether. After neutralizing with potassium carbonate, the ether layer is separated and dried over anhydrous magnesium sulfate. The solvent is concentrated under reduced pressure to give 2.90 g of 2-(2-chloroethyl)-4-benzylmorpholine as an oily substance.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

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